molecular formula C15H18N2O2S B2794103 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-74-1

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2794103
CAS No.: 865180-74-1
M. Wt: 290.38
InChI Key: CEWNMZKACSFAPI-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring substituted with an allyl group at the 3-position and an ethoxy group at the 6-position. The benzothiazole ring is further connected to a propionamide group through a double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound, being an amide, is likely to form hydrogen bonds. The presence of the benzothiazole ring might confer aromatic stability, while the allyl and ethoxy groups could influence its reactivity and solubility .

Safety and Hazards

The safety and hazards associated with this compound are not available from the current data. It’s always important to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-9-17-12-8-7-11(19-6-3)10-13(12)20-15(17)16-14(18)5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWNMZKACSFAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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